(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound with the molecular formula C10H10BF3O2. It is a solid at room temperature and is known for its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a cyclopropyl group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid typically involves the hydroboration of alkenes or alkynes. The addition of a boron-hydrogen bond over an unsaturated bond is rapid and allows for the formation of the corresponding alkyl or alkenylborane . This method is widely used due to its efficiency and the mild reaction conditions required.
Industrial Production Methods: Industrial production of this compound often employs similar hydroboration techniques but on a larger scale. The process involves the use of specialized equipment to ensure the reaction conditions are maintained consistently, and the product is purified to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with halides or triflates in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to form the corresponding alcohols.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters and Alcohols: Formed through oxidation and reduction reactions.
Scientific Research Applications
(2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or triflate, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product.
Comparison with Similar Compounds
4-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the cyclopropyl group.
2-(Trifluoromethyl)phenylboronic acid: Similar but with the trifluoromethyl group in a different position.
4-Propylphenylboronic acid: Similar but with a propyl group instead of a cyclopropyl group.
Uniqueness: (2-Cyclopropyl-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both a cyclopropyl group and a trifluoromethyl group, which can influence its reactivity and the types of products formed in reactions .
Properties
Molecular Formula |
C10H10BF3O2 |
---|---|
Molecular Weight |
229.99 g/mol |
IUPAC Name |
[2-cyclopropyl-4-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H10BF3O2/c12-10(13,14)7-3-4-9(11(15)16)8(5-7)6-1-2-6/h3-6,15-16H,1-2H2 |
InChI Key |
MEIHLADWARCQGE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)C2CC2)(O)O |
Origin of Product |
United States |
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